molecular formula C11H9N3O6S B7733065 2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate

2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate

Cat. No.: B7733065
M. Wt: 311.27 g/mol
InChI Key: LFCAQYRTLQHGJX-UHFFFAOYSA-N
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Description

2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate is an organic compound characterized by the presence of a cyano group, a dinitrophenyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate typically involves the reaction of 2,4-dinitrophenylsulfanylacetic acid with cyanoethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate involves its interaction with specific molecular targets. The cyano group and dinitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylsulfanylacetic acid
  • Ethyl 2-cyano-2-(2,4-dinitrophenyl)sulfanylacetate

Uniqueness

2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate is unique due to the presence of both a cyano group and a dinitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6S/c12-4-1-5-20-11(15)7-21-10-3-2-8(13(16)17)6-9(10)14(18)19/h2-3,6H,1,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCAQYRTLQHGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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